(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate (R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate
Brand Name: Vulcanchem
CAS No.: 82542-42-5
VCID: VC8138547
InChI: InChI=1S/C19H32O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h7,9,13,16H,8,10-12,14H2,1-6H3/b9-7-/t16-/m0/s1
SMILES: CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC
Molecular Formula: C19H32O4Si
Molecular Weight: 352.5 g/mol

(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate

CAS No.: 82542-42-5

Cat. No.: VC8138547

Molecular Formula: C19H32O4Si

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate - 82542-42-5

Specification

CAS No. 82542-42-5
Molecular Formula C19H32O4Si
Molecular Weight 352.5 g/mol
IUPAC Name methyl (Z)-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate
Standard InChI InChI=1S/C19H32O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h7,9,13,16H,8,10-12,14H2,1-6H3/b9-7-/t16-/m0/s1
Standard InChI Key KMZNNYCERSPGGM-GQSKFBFOSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)C/C=C\CCCC(=O)OC
SMILES CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC
Canonical SMILES CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentenone core substituted at the 3-position with a tert-butyldimethylsilyl (TBS) ether and a methyl ester-terminated hept-5-enoate side chain. Key structural attributes include:

  • Stereochemistry: The (R,Z) configuration at the cyclopentenyl C3 and the double bond (C5–C6) ensures spatial orientation critical for reactivity .

  • Molecular formula: C₁₉H₃₂O₄Si, with a molecular weight of 352.54 g/mol .

Table 1: Physicochemical Properties

PropertyValueSource
Density1.00 ± 0.1 g/cm³ (Predicted)
Boiling Point413.1 ± 45.0 °C (Predicted)
Storage Conditions2–8°C (Inert atmosphere)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DCM, THF)

Synthetic Applications

Role in Prostaglandin Synthesis

The compound serves as a key intermediate in prostaglandin analogues, leveraging its cyclopentenone scaffold for stereoselective transformations. Patent US20130211128A1 highlights its use in synthesizing latanoprost and bimatoprost precursors via Rh-catalyzed cyclization . The TBS group protects the C3 hydroxyl during early-stage reactions, enabling subsequent deprotection for functionalization .

Asymmetric Nazarov Cyclization

Recent advances utilize its conjugated enone system in anion-accelerated Nazarov cyclizations to construct vicinal all-carbon quaternary stereocenters. Dickinsona et al. (2023) demonstrated >90% enantiomeric excess (ee) using chiral Rh catalysts, underscoring its versatility in complex molecule assembly .

Table 2: Representative Synthetic Protocols

Reaction TypeConditionsYield (%)Reference
TBS DeprotectionTBAF/THF, 0°C → RT85
Rh-Catalyzed Cyclization[Rh(cod)₂]OTf, CH₂Cl₂, –40°C78
Aldol CondensationLDA, –78°C, THF92

Spectroscopic Characterization

NMR Data

  • ¹H NMR (CDCl₃): δ 5.45 (m, 2H, C5–C6), 3.67 (s, 3H, OCH₃), 0.88 (s, 9H, t-Bu) .

  • ¹³C NMR: δ 207.2 (C=O, cyclopentenone), 170.1 (C=O, ester), 25.6 (SiC(CH₃)₃) .

Mass Spectrometry

  • ESI-MS: m/z 353.22 [M+H]⁺, consistent with molecular formula C₁₉H₃₂O₄Si .

Emerging Applications

Photoredox Catalysis

Preliminary studies indicate utility in visible light-mediated [4+1]-cycloadditions with aryldiazoacetates, enabling access to polycyclic frameworks .

Biosynthetic Studies

Homologues of this compound are implicated in maleidride biosynthesis, though direct evidence remains limited .

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